Product packaging for Diniconazole(Cat. No.:)

Diniconazole

Cat. No.: B8811851
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diniconazole is a systemic triazole fungicide and potent plant growth regulator used extensively in agricultural and plant science research. Its primary mode of action is the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes, thereby exhibiting protective and curative effects against a broad spectrum of fungal diseases such as powdery mildew, bunts, and smuts . Concurrently, as a member of the triazole family, it functions as a gibberellin biosynthesis inhibitor, leading to reduced cell elongation and division, which results in dwarfed, more compact plant growth . This dual functionality makes it a valuable compound for studying plant-pathogen interactions and for investigating methods to control plant architecture, particularly in controlled-environment agriculture such as vertical farming systems . In research applications, this compound has been demonstrated to effectively promote yield and secondary metabolite production in specific crops. For instance, in female hemp ( Cannabis sativa ), treatment with this compound in a vertical farming system significantly increased inflorescence biomass and the production of major cannabinoids like cannabidiol (CBD) and Δ9-tetrahydrocannabinol (Δ9-THC) at an optimal concentration of 25 mg·L⁻¹ . Studies on tomato seedlings have shown that application via sub-irrigation is particularly effective, not only in suppressing stem elongation but also in stimulating root system development, leading to increased root volume and average diameter . The compound is also relevant in environmental fate and risk assessment studies, with analytical methods established for its enantiomeric residue determination in various matrices, including tea, grapes, and apples . Researchers should note that this compound is a chiral molecule exhibiting both geometrical (E/Z) and stereoisomerism (R/S), resulting in four distinct stereoisomers, with this compound-M being the R-isomer . The environmental fate data indicates that the compound has a low aqueous solubility (4 mg/L at 20°C) and is very persistent in soil, with a typical DT₅₀ (time for 50% degradation) of 1566 days . It is critical to adhere to relevant safety guidelines, as risk assessments have indicated potential hazards, and this product is intended for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Cl2N3O B8811851 Diniconazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17Cl2N3O

Molecular Weight

326.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3

InChI Key

FBOUIAKEJMZPQG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Origin of Product

United States

Molecular Mechanisms of Action and Biological Interactions

Ergosterol (B1671047) Biosynthesis Inhibition in Fungal Pathogens

Diniconazole's efficacy as a fungicide stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammals. nih.govjmb.or.kr This inhibition disrupts the fungal cell membrane's structure and function, leading to cell death. caymanchem.com The key target in this process is a specific enzyme within the cytochrome P450 superfamily.

Cytochrome P450 14α-Demethylase (CYP51) as a Primary Target

The primary molecular target of This compound (B1670688) and other azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, a member of the cytochrome P450 family, commonly designated as CYP51. caymanchem.comnih.govnih.govmedchemexpress.com This enzyme is crucial for the conversion of lanosterol to ergosterol in fungi. nih.gov this compound inhibits this enzyme by binding its triazole nitrogen atom to the heme iron at the active site of CYP51. oup.comnih.gov This action prevents the natural substrate, lanosterol, from binding and undergoing demethylation, thereby halting ergosterol production. caymanchem.commdpi.com The inhibition of CYP51 is a single-site mode of action that has proven effective against a wide array of fungal pathogens. oup.com

Stereoselective Interaction with Fungal P-450/14DM

This compound is a chiral molecule, existing as two enantiomers (R(-) and S(+) isomers). herts.ac.uk Research has demonstrated a significant difference in the antifungal activity of these isomers, highlighting a stereoselective interaction with the fungal CYP51 enzyme.

Studies using purified P-450/14DM from yeast revealed that the R(-) isomer of this compound is a potent inhibitor of lanosterol 14α-demethylation. nih.gov In contrast, the S(+) isomer is a much weaker inhibitor. nih.gov The R(-) isomer binds to both the ferric and ferrous forms of the enzyme and interferes with the binding of carbon monoxide, suggesting a strong and direct interaction with the heme group. nih.gov While the S(+) isomer also interacts with the enzyme, the resulting absorption spectra are different, and it does not significantly impede carbon monoxide binding. nih.gov These findings indicate that the fungal P-450/14DM can discriminate between the enantiomers, with the R(-) isomer fitting more favorably into the active site. nih.gov This stereospecificity is a critical factor in the fungicidal efficacy of this compound.

Downstream Cellular Consequences of Ergosterol Depletion

The inhibition of CYP51 and the subsequent depletion of ergosterol trigger a cascade of detrimental effects within the fungal cell. The primary consequence is the disruption of the cell membrane's integrity and fluidity, leading to increased permeability. nih.govjmb.or.kr This can result in the leakage of essential cellular components and ultimately cell lysis and death. nih.gov

Furthermore, the blockage of the ergosterol biosynthesis pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. mdpi.comfrontiersin.org These accumulated sterols can be converted into toxic byproducts, like 14α-methyl-3,6-diol, which further contribute to membrane stress and dysfunction. frontiersin.orgmdpi.com The accumulation of these abnormal sterols is considered a major contributor to the antifungal effect of azoles. mdpi.com In response to ergosterol depletion, fungal cells may upregulate the expression of genes involved in the ergosterol biosynthesis pathway as a compensatory mechanism, though this is often insufficient to overcome the inhibitory effects of the fungicide. frontiersin.orgmdpi.com

This compound’s Influence on Plant Physiology

Beyond its fungicidal properties, this compound also exhibits significant effects on plant growth and development, acting as a plant growth regulator. openagrar.demdpi.com

Research on Plant Growth Regulation Effects

This compound is known to inhibit the biosynthesis of gibberellins (B7789140) (GAs), a class of plant hormones that regulate various developmental processes, including stem elongation. mdpi.comresearchgate.net This inhibition occurs through the suppression of the oxidation of ent-kaurene, a precursor to GAs, a reaction catalyzed by a cytochrome P450 enzyme. mdpi.com

This growth-regulating effect has been observed in various plant species. For instance, in potato plants, the application of this compound led to stunted growth but enhanced tuber formation and weight. openagrar.deresearchgate.net This was associated with reduced gibberellin and increased abscisic acid (ABA) and sucrose (B13894) levels, which promote tuberization. openagrar.deresearchgate.net Similarly, in tomato seedlings, this compound treatment resulted in reduced plant height and leaf area. mdpi.com In hemp, this compound treatment decreased the plant growth rate but, at certain concentrations, increased the biomass of the inflorescence. mdpi.com The S-isomer of this compound, which has weaker fungicidal activity, is a more potent inhibitor of ABA catabolism, leading to increased ABA content and enhanced drought stress tolerance in plants. nih.gov

Table 1: Effects of this compound on Plant Growth

Plant Species Observed Effects Reference(s)
Potato (Solanum tuberosum) Stunted growth, enhanced tuber formation and weight, reduced gibberellin levels, increased abscisic acid and sucrose levels. openagrar.deresearchgate.net
Tomato (Lycopersicon esculentum) Reduced plant height, leaf area, and fresh shoot weight. Increased root-to-shoot ratio. mdpi.comksbec.org
Hemp (Cannabis sativa) Decreased plant growth rate, increased inflorescence biomass at specific concentrations. mdpi.com
Bean (Phaseolus vulgaris) Decreased height and leaf area. caymanchem.com
Vinca (Vinca major) & Salvia (Salvia splendis) Retarded growth, delayed flowering. researchgate.net
Melon (Cucumis melo) Decreased plant height, hypocotyl length, leaf length, and width. koreascience.kr

Investigation of Phytotoxicity in Non-Target Plant Species

While the growth-regulating properties of this compound can be beneficial in certain agricultural contexts, they can also lead to phytotoxicity in non-target plant species. apvma.gov.au Phytotoxicity refers to the detrimental effects of a chemical on plant growth. Since this compound can inhibit gibberellin biosynthesis across a range of plant species, unintended exposure can lead to stunting and other adverse effects. mdpi.comresearchgate.net

For example, studies on tomato seed germination showed that this compound delayed germination and inhibited radicle growth, effects that were linked to the inhibition of abscisic acid catabolism. scielo.org.mxscielo.org.mx In some cases, fungicides have been observed to cause visual symptoms of mild phytotoxicity, such as small necrotic dots on leaves, although these may not always progress. ifgoiano.edu.br The potential for phytotoxicity necessitates careful consideration of application methods to minimize exposure to non-target plants. apvma.gov.au The risk to non-target plants is a key consideration in the environmental risk assessment of pesticides. umweltbundesamt.de

Fungicidal Efficacy and Spectrum of Activity Research

Efficacy Studies Against Key Fungal Pathogens

Control of Powdery Mildews (e.g., in cucurbits and peppers)

Diniconazole (B1670688) has demonstrated efficacy in controlling powdery mildew. researchgate.net Research has specifically noted its use for managing powdery mildew in cucurbits and peppers. cabidigitallibrary.org Studies on greenhouse-grown cucumber and pepper plants have been conducted to understand the behavior of this compound residues after application for powdery mildew control. cabidigitallibrary.orgcabidigitallibrary.org The cucurbit powdery mildew, in particular, is a significant issue in many growing regions, necessitating the use of effective fungicides. apsnet.org

Suppression of Rusts, Scab, Septoria, and Rhynchosporium Diseases

The fungicidal spectrum of this compound includes the suppression of several economically important diseases. sigmaaldrich.com It is effective against rusts, scab, Septoria, and Rhynchosporium diseases. researchgate.netmade-in-china.com Specifically, it has been used to control scab in apples and pears (Venturia spp.) and Rhynchosporium secalis. made-in-china.com Its application has been noted in the management of these diseases in cereals and sugar beets. researchgate.net

Efficacy against Rhizoctonia solani and other Specific Fungal Species

Research has shown this compound's activity against Rhizoctonia solani. apsnet.org Studies have explored its efficacy in controlling rice sheath blight caused by Rhizoctonia solani, with some research indicating a synergistic effect when combined with other fungicides like azoxystrobin (B1666510). mdpi.comnih.govresearchgate.net In peanuts, this compound has been shown to reduce populations of R. solani AG-4. apsnet.org Field studies on cotton have also indicated that this compound-M can be effective in reducing diseases, including those caused by Rhizoctonia solani. ekb.eg

Evaluation Across Diverse Agricultural Cropping Systems

Cereals and Grains (e.g., wheat, barley, oats)

This compound is utilized in the protection of various cereal crops. sigmaaldrich.com It has been authorized for use on cereals like wheat, barley, and oats in some European countries. eurl-pesticides.eueurl-pesticides.eu Its effectiveness against diseases such as Septoria, Rhynchosporium, and rusts makes it a tool for cereal disease management. researchgate.netmade-in-china.comresearchgate.net Research has also investigated the presence of this compound residues in wheat. researchgate.net

Fruits and Vegetables (e.g., apples, pears, grapes, zucchini, tomatoes)

The application of this compound extends to a variety of fruit and vegetable crops. sigmaaldrich.com It has been used to control scab in apples and pears. made-in-china.com Studies have been conducted to determine its residues in grapes and zucchini. Research has also been carried out on its use in tomatoes. researchgate.net The compound's efficacy against powdery mildew is relevant for crops like cucurbits (including zucchini). cabidigitallibrary.org

Interactive Data Table: this compound Efficacy Research

Pathogen/Disease Crop(s) Key Findings References
Powdery MildewCucurbits, PeppersEffective in control. researchgate.netcabidigitallibrary.org
RustsCerealsEffective in suppression. researchgate.netmade-in-china.com
Scab (Venturia spp.)Apples, PearsEffective in control. made-in-china.com
SeptoriaCerealsEffective in suppression. researchgate.netmade-in-china.com
RhynchosporiumCerealsEffective in suppression. researchgate.netmade-in-china.com
Rhizoctonia solaniRice, Peanut, CottonShows efficacy, can have synergistic effects with other fungicides. apsnet.orgmdpi.comnih.govresearchgate.netekb.eg

Specialized Crops (e.g., tea, hemp)

This compound has been identified as a broad-spectrum triazole fungicide used to control diseases in various plants, including tea. chromatographytoday.comchromatographytoday.com Research has shown its potential in managing diseases that affect tea plants. researchgate.net For instance, it is used to combat diseases caused by rust and other fungal pathogens. chromatographytoday.com The R (-) enantiomer of this compound, in particular, exhibits higher bactericidal activity. chromatographytoday.com

In the context of hemp (Cannabis sativa), this compound has been studied for its role as a plant growth retardant. researchgate.netmdpi.comresearchgate.net One study investigated the effects of this compound on female hemp in a vertical farming system. mdpi.com While the primary focus was on growth regulation, the study noted that triazoles like this compound are also used as fungicides for disease control in various crops. mdpi.com For example, it is used to control diseases in fruit crops. mdpi.com A field trial on hemp evaluated the efficacy of several fungicides against leaf spot (caused by Curvularia sp. and Bipolaris sp.) and powdery mildew (Golovinomyces sp.), which are common diseases in hemp production. tennessee.edu Although this particular trial did not include this compound, it highlights the importance of fungicide efficacy research for managing diseases in hemp. tennessee.edu

Methodological Approaches for Efficacy Assessment

The evaluation of a fungicide's effectiveness relies on a combination of laboratory-based assays and experiments conducted in more natural settings.

In Vitro Fungicidal Bioassays

In vitro bioassays are a fundamental method for determining the direct activity of a fungicide against a target pathogen. The "poisoned food technique" is a commonly used method where the fungicide is incorporated into a growth medium at various concentrations. ajol.infoijcmas.com The growth of the pathogen is then measured and compared to a control group without the fungicide to determine the percentage of inhibition. idosi.org

Several studies have utilized this approach to evaluate the efficacy of different fungicides, including triazoles, against various plant pathogens. For example, the efficacy of fungicides against Phomopsis theae, the causal agent of collar canker in tea, was tested by measuring conidial germination and radial growth on a poisoned food medium. ajol.info Similarly, the fungicidal activity of various compounds against Sclerotinia sclerotiorum, which causes leaf drop in lettuce, was assessed by measuring the reduction in the pathogen's radial growth at specific concentrations. apsnet.org In a study on rice sheath blight caused by Rhizoctonia solani, the EC₅₀ value (the concentration that inhibits 50% of the fungal growth) was determined to compare the effectiveness of different fungicides. mdpi.comnih.gov

These bioassays can also provide insights into the potential for fungicide resistance. By testing a range of concentrations, researchers can establish a baseline sensitivity of a pathogen population to a particular fungicide. apsnet.orgapsnet.org

Controlled Environment and Field Experimentation

Following promising in vitro results, efficacy is further evaluated through experiments in controlled environments (like greenhouses) and in open fields. These studies provide a more realistic assessment of a fungicide's performance under conditions that mimic actual agricultural practices.

In controlled environment studies, such as those conducted in greenhouses, researchers can manipulate conditions to ensure uniform disease pressure and accurately assess the protective and curative properties of a fungicide. For instance, the residual behavior of this compound on cucumber and sweet pepper grown in a greenhouse was investigated to determine its dissipation rates and half-life values. cabidigitallibrary.org Another study looked at the effects of this compound on melon seedlings in a controlled setting to evaluate its impact on growth. kjpr.kr

Field trials are the final step in efficacy assessment, providing data on performance under real-world conditions with natural environmental variability. drugfuture.com These trials are often laid out in a randomized complete block design (RCBD) with multiple replications to ensure statistical validity. researchgate.net Data collected typically includes disease incidence and severity, which can be used to calculate a disease index and the percentage of disease control. apsnet.orgapsnet.orgresearchgate.net For example, a field trial on hemp assessed the efficacy of different fungicides by monitoring disease development weekly and commencing applications once a certain disease severity was reached. tennessee.edu Similarly, the effectiveness of fungicides against black rot of tea was evaluated in a field experiment by collecting data on disease severity at monthly intervals. researchgate.net

The table below presents a summary of research findings on the efficacy of this compound and other fungicides from various studies.

CropPathogenFungicide(s) EvaluatedKey FindingsReference
LettuceSclerotinia sclerotiorumThis compound, Bitertanol, Chlozolinate, etc.At 0.5 µg/ml, this compound significantly reduced radial growth of the pathogen. apsnet.org
RiceRhizoctonia solaniAzoxystrobin, this compoundPure this compound had a higher antifungal activity against R. solani compared to pure azoxystrobin. mdpi.comnih.gov
TeaFomes lamoensisHexaconazole (B1673136), Propiconazole, Bavistin, etc.Propiconazole and hexaconazole showed 98.51% and 100% inhibition of the pathogen at 100mg/L, respectively. idosi.orgagriculturejournal.org
TeaPhomopsis theaeCarbendazim, Dithane M-45, etc.Carbendazim was the most effective in suppressing fungal growth. ajol.info
LentilFusarium oxysporum f.sp. lentisCarbendazim, Captan, Hexaconazole, this compoundCarbendazim was the most effective, followed by Captan, Hexaconazole, and this compound. ijcmas.com
TeaCorticium spp. (Black rot)Carbendazim, etc.All treatments significantly reduced the severity of Black rot disease. researchgate.net
HempLeaf Spot (Curvularia sp., Bipolaris sp.), Powdery Mildew (Golovinomyces sp.)Defguard, Exile, Regalia, StargusExile, Regalia, and Stargus significantly reduced leaf spot. Defguard, Exile, and Regalia significantly reduced powdery mildew. tennessee.edu

Environmental Dynamics and Fate

Dissipation Kinetics and Environmental Persistence

The persistence of Diniconazole (B1670688) in the environment is a critical aspect of its environmental profile, with its dissipation rate varying significantly across different matrices.

This compound's persistence in soil is variable. Field experiments investigating its application on broad beans indicated a half-life of 5.56 days in the soil. ekb.egresearchgate.netekb.eg In contrast, some datasets have suggested that this compound can be very persistent in soil systems, with a typical dissipation time (DT₅₀) of 1566 days, although this data comes from a now-unavailable source. herts.ac.uk The dissipation process in soil involves both chemical and microbial degradation pathways. ekb.eg The application of organic amendments, such as spent mushroom substrate, can alter the dissipation behavior of related triazole fungicides, suggesting that soil composition plays a significant role in the persistence of these compounds. dntb.gov.ua

Table 1: Half-Life of this compound in Soil

Soil Type/ConditionHalf-Life (t½) in DaysReference
Soil from Broad Bean Field5.56 ekb.egekb.eg

The persistence of this compound residues varies widely among different plant species and parts of the plant. This variability is influenced by the plant's morphology, physiology, and growth rate. researchgate.netcabidigitallibrary.org The dissipation generally follows first-order rate kinetics. researchgate.net

Research has determined the half-life of this compound in a range of fruits and vegetables. For instance, in broad beans, the half-life was 2.46 days in pods, 2.29 days in peels, and 5.25 days in seeds. ekb.egekb.egekb.eg In greenhouse-grown vegetables, the half-life was significantly different between pepper (20.71 hours) and cucumber (73.79 hours). researchgate.netcabidigitallibrary.org Studies on various fruits found that the S-diniconazole enantiomer tended to degrade more rapidly than the R-diniconazole enantiomer. acs.org

Table 2: Dissipation Half-Life of this compound in Various Plant Commodities

Plant CommodityPlant PartHalf-Life (t½)Reference
AppleFruit5.3-7.9 days (R-enantiomer), 2.5-7.1 days (S-enantiomer) acs.org
Broad BeanPods2.46 days ekb.egekb.eg
Broad BeanPeels2.29 days ekb.egekb.eg
Broad BeanSeeds5.25 days ekb.egekb.eg
CucumberFruit73.79 hours researchgate.netcabidigitallibrary.org
GrapeFruit0.9 days bu.edu.eg
GrapeLeaves1.6 days bu.edu.eg
Green BeanFruit~3 days scispace.com
JujubeFruit5.3-7.9 days (R-enantiomer), 2.5-7.1 days (S-enantiomer) acs.org
PeachFruit5.3-7.9 days (R-enantiomer), 2.5-7.1 days (S-enantiomer) acs.org
PearFruit5.3-7.9 days (R-enantiomer), 2.5-7.1 days (S-enantiomer) acs.org
PepperFruit20.71 hours researchgate.netcabidigitallibrary.org
PepperFruit~10 days until safe consumption ekb.eg
RadishLeaf & Root6.2 days researchgate.net
StrawberryFruit4.25 days ekb.eg
StrawberryFruit7 days ekb.eg
TomatoFruit~3 days scispace.com
TomatoFruit0.72 days ekb.eg

The dissipation rate of this compound is not intrinsic to the molecule alone but is heavily influenced by a range of environmental factors. ekb.eg These include the physicochemical properties of the pesticide formulation, cultivation environment, and crop characteristics. nih.gov

Key factors affecting its persistence include:

Sunlight: Photodegradation is a major dissipation pathway, especially in aquatic systems and on plant and soil surfaces. jst.go.jpcabidigitallibrary.org

Temperature: Higher temperatures can increase the rate of degradation (thermodegradation). cabidigitallibrary.org Temperature also influences the rate of hydrolysis and biotic transformation. wur.nl

Soil Properties: The composition of soil, including organic matter content, affects dissipation kinetics. dntb.gov.ua

Biological Factors: The type of plant species, its growth rate, and microbial activity in the soil are crucial in determining the rate of residue decline. ekb.egcabidigitallibrary.org

Persistence within Plant Commodities

Transformation and Degradation Pathways

This compound undergoes transformation in the environment, primarily through photodegradation, leading to the formation of various breakdown products.

Photodegradation is a significant pathway for the transformation of this compound when exposed to sunlight. nih.gov The process involves characteristic reactions such as bond scission, cyclization, and rearrangement. nih.gov

The primary photodegradation mechanism involves a rapid geometrical isomerization of the (E)-isomer of this compound to its (Z)-isomer upon irradiation. jst.go.jpjst.go.jpresearchgate.net This Z-isomer is then prone to undergo an intramolecular cyclization reaction. nih.govjst.go.jpresearchgate.net This cyclization typically occurs between the C2 position of the phenyl ring and the C5 position of the triazole ring. nih.gov

Under UV irradiation (254 nm), dechlorination followed by intramolecular cyclization between the phenyl and triazole rings has been identified as a common phototransformation route. doi.org

Several photoproducts of this compound have been identified through various studies:

(Z)-isomer of this compound: The initial product of photoisomerization. chemicalbook.comscispace.com

Cyclized derivative: Formed from the Z-isomer. jst.go.jpjst.go.jpresearchgate.net

Cyclic alcohol: Identified from sunlight degradation on a glass surface. scispace.com

Carbonyl-containing products: Irradiation in a methanol (B129727) solution led to products formed by the photooxidation of the alcohol group (CHOH) to a carbonyl group. chemicalbook.com

Table 3: Identified Photodegradation Products of this compound

PhotoproductFormation PathwayReference
(Z)-DiniconazolePhotoisomerization of (E)-Diniconazole jst.go.jpchemicalbook.comscispace.com
Cyclized Derivative / Cyclic AlcoholIntramolecular cyclization of the (Z)-isomer jst.go.jpjst.go.jpresearchgate.netscispace.com
Carbonyl-containing compoundsPhotooxidation of the alcohol group chemicalbook.com
Dechlorinated tricyclic productsDechlorination and intramolecular cyclization (under UV) doi.org

Microbial Degradation Processes in Environmental Compartments

Microbial degradation is a critical process in the dissipation of this compound in various environmental compartments, including soil and water systems. This process involves the transformation of the fungicide by microorganisms, such as bacteria and fungi, into simpler, and often less toxic, compounds. ucanr.edufrontiersin.org The rate and extent of microbial degradation are influenced by several factors, including soil type, moisture, temperature, pH, and the composition of the microbial community. ucanr.edufrontiersin.org

The degradation of this compound is often facilitated by microbial consortia rather than single strains, as different species may carry out different steps in the degradation pathway. jmb.or.kr Studies have identified that bacterial genera such as Klebsiella, Pseudomonas, and Citrobacter have the potential to degrade triazole fungicides. jmb.or.kr For this compound specifically, degradation by a microbial consortium in a lab setting was found to proceed via several key reactions. The primary mechanisms identified were hydroxylation, the addition of a hydroxyl group, the cleavage of the carbon-nitrogen bond (¹⁴C-¹⁵N), and intramolecular cyclization. x-mol.com These enzymatic reactions, primarily oxidations and hydrolyses, break down the complex structure of the this compound molecule. ucanr.edux-mol.com

The environment plays a significant role in modulating this process. For instance, aerobic conditions are generally more favorable for the microbial metabolism of complex organic molecules like this compound. ucanr.edu The presence of organic matter can also enhance degradation by supporting a larger and more diverse microbial population. ucanr.edu Conversely, factors that create stress for microbes, such as extreme pH or low moisture, can inhibit degradation rates. frontiersin.org

Table 1: Factors Influencing Microbial Degradation of this compound

Factor Influence on Degradation Reference
Microbial Population Diverse consortia are more effective than single strains. jmb.or.kr
Soil Moisture Optimal moisture is required; too high (anaerobic) or too low levels inhibit microbial activity. frontiersin.org
Temperature & pH Affects microbial metabolic rates and enzyme function. Acidic conditions were found to be beneficial in one study. frontiersin.orgx-mol.com
Organic Matter Generally enhances degradation by supporting microbial populations. ucanr.edu
Oxygen Availability Aerobic conditions are typically more favorable for degradation. ucanr.edu
Co-existing Anions Anions such as HPO₄²⁻, Cl⁻, and HCO₃⁻ can inhibit degradation. x-mol.com

Comprehensive Analysis of Degradation Products and Metabolites

The transformation of this compound through both biotic and abiotic processes results in the formation of various degradation products and metabolites. The identification of these compounds is crucial for a complete understanding of the environmental fate of the parent fungicide.

Under photolytic conditions, the primary transformation is the isomerization of the parent (E)-diniconazole to its geometric isomer, (Z)-diniconazole. chemicalbook.com Further photooxidation can occur, leading to the formation of products where the secondary alcohol group (-CHOH) is oxidized to a carbonyl group (C=O). chemicalbook.com When irradiated in methanol, this compound yielded three major and seven minor products, with the Z-isomer and two carbonyl-containing products being the most significant. chemicalbook.com

Microbial degradation pathways are more complex and result in a different suite of metabolites. Based on studies with microbial consortia, the proposed degradation pathways for this compound include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

Hydroxyl Addition: A similar process involving the addition of an -OH group.

Cleavage of the ¹⁴C-¹⁵N bond: Breaking the bond that connects the pentenol side chain to the triazole ring.

Intramolecular Cyclization: Formation of a new ring structure within the molecule. x-mol.com

These reactions break down the parent compound into smaller, more polar molecules, which can then be further degraded or incorporated into soil organic matter. ucanr.edu

Table 2: Major Degradation Products of this compound

Degradation Pathway Key Products/Metabolites Description Reference
Photolysis (Z)-Diniconazole Geometric isomer of the parent (E)-isomer. chemicalbook.com
Photolysis Carbonyl derivatives Formed by the oxidation of the secondary alcohol group. chemicalbook.com
Microbial Degradation Hydroxylated derivatives Products resulting from the enzymatic addition of hydroxyl groups. x-mol.com
Microbial Degradation Cleavage products Result from the breaking of the C-N bond linking the side chain and triazole ring. x-mol.com

Enantioselective Environmental Behavior

This compound is a chiral molecule, existing as a pair of enantiomers, (R)-diniconazole and (S)-diniconazole. nih.govnih.gov These enantiomers have the same chemical formula but different three-dimensional arrangements, which can lead to significant differences in their biological activity and environmental behavior.

Stereoselective Degradation in Environmental Matrices (e.g., soil, water, plants)

The degradation of this compound in the environment is often stereoselective, meaning one enantiomer degrades at a different rate than the other. This phenomenon is primarily driven by biological processes, as enzymes in microorganisms and plants can preferentially interact with one enantiomer over the other.

In studies on various fruits, this compound showed clear enantioselective dissipation. acs.org The S-diniconazole enantiomer was found to degrade preferentially in apples, pears, jujubes, and peaches. acs.orgmdpi.com For example, in peaches, the half-life of S-diniconazole was 6.2 days, while the R-diniconazole half-life was 7.9 days. acs.org This preferential degradation leads to an enrichment of the R-enantiomer in the remaining residue over time. acs.org

In soil, enantioselective degradation has also been observed for this compound and other conazole fungicides. nih.govnih.gov While no interconversion between the R-(-)- and S-(+)-diniconazole enantiomers was observed in one soil study, the differential degradation rates highlight the importance of stereospecific analysis. nih.gov The half-life of this compound in soil can be long, ranging from over 50 to several hundred days, allowing ample time for stereoselective processes to occur. nih.gov

Table 3: Enantioselective Dissipation Half-Lives of this compound in Fruits (days)

Fruit R-diniconazole Half-Life (days) S-diniconazole Half-Life (days) Reference
Apple 5.3 2.5 acs.org
Pear 6.5 4.8 acs.org
Jujube 7.7 7.1 acs.org
Peach 7.9 6.2 acs.org

Enantioselective Sorption and Mobility in Environmental Systems

The sorption of pesticides to soil particles and their subsequent mobility are key factors determining their potential to leach into groundwater or move into aquatic systems. For chiral pesticides like this compound, these processes can also be enantioselective.

Implications of Enantiomeric Ratios for Environmental Risk Assessment

The enantioselective behavior of this compound has significant implications for environmental risk assessment. acs.org Since the R- and S-enantiomers can exhibit different fungicidal activities and toxicities, evaluating the racemate (a 50:50 mixture of both enantiomers) may not accurately reflect the environmental risk. nih.gov

The R-enantiomer of this compound is generally the more biologically active form against target fungi. nih.gov However, studies have shown that the less active S-enantiomer can be more persistent in some organisms or have a greater potential to accumulate. nih.gov This means that while the R-enantiomer poses the primary risk in terms of fungicidal effect, the S-enantiomer could contribute more to long-term environmental exposure and potential non-target effects.

Fungal Resistance Development and Management Strategies

Mechanisms Underlying Fungal Resistance to Diniconazole (B1670688)

Fungal populations have evolved sophisticated mechanisms to counteract the effects of this compound. These primarily involve alterations at the fungicide's target site and the activation of cellular detoxification pathways.

The primary mode of action of this compound is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the CYP51 gene, which is essential for ergosterol (B1671047) biosynthesis in fungi. frontiersin.org Ergosterol is a vital component of fungal cell membranes. frontiersin.org Resistance to this compound and other demethylation inhibitor (DMI) fungicides frequently arises from modifications in the CYP51 gene that reduce the fungicide's binding affinity to the target enzyme. frontiersin.orgnih.gov

Several types of alterations in the CYP51 gene have been linked to DMI resistance: frac.info

Point Mutations: Single nucleotide changes in the CYP51 gene can result in amino acid substitutions in the CYP51 protein. frontiersin.org These changes can alter the structure of the enzyme's active site, thereby hindering this compound binding. For example, the Y136F mutation (a change from tyrosine to phenylalanine at position 136) in the CYP51 gene of Blumeria graminis f. sp. hordei, the causal agent of powdery mildew in barley, is associated with resistance to DMI fungicides. researchgate.net Similarly, various mutations in the CYP51 gene of Zymoseptoria tritici, a wheat pathogen, have been identified in DMI-resistant strains. researchgate.net The accumulation of multiple independent mutations in the target site is a common mechanism, where each mutation may only cause a small reduction in sensitivity, but their combined effect leads to significant field-level resistance. frac.info

Overexpression of the CYP51 Gene: An increase in the production of the CYP51 enzyme can also confer resistance. This can be caused by insertions in the promoter region of the gene, leading to its enhanced transcription. frontiersin.orgnih.gov For instance, a 34-base pair tandem repeat in the cyp51A promoter of Aspergillus fumigatus leads to its overexpression and subsequent azole resistance. nih.gov

Gene Amplification: In some cases, fungi may possess multiple copies of the CYP51 gene, further increasing the amount of the target enzyme. researchgate.net

Table 1: Examples of CYP51 Alterations and Their Impact on Fungicide Sensitivity

Fungal SpeciesGene AlterationConsequence
Blumeria graminis f. sp. hordeiPoint mutation (Y136F) in CYP51Reduced sensitivity to DMI fungicides. researchgate.net
Aspergillus fumigatusTandem repeat in cyp51A promoterOverexpression of the target enzyme, leading to azole resistance. nih.gov
Zymoseptoria triticiAccumulation of various point mutations in CYP51Step-wise erosion of DMI fungicide efficacy. researchgate.net

In addition to target site modifications, fungi can employ adaptive strategies to survive exposure to this compound. These mechanisms often involve reducing the intracellular concentration of the fungicide or metabolically inactivating it.

Increased Efflux Pump Activity: Fungi possess membrane proteins known as efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which can actively expel toxic compounds from the cell. nih.govbiomedpharmajournal.org Overexpression of the genes encoding these transporters is a significant mechanism of resistance to DMI fungicides. nih.govnih.gov By pumping this compound out of the cell, these transporters prevent it from reaching its CYP51 target. biomedpharmajournal.org This mechanism can contribute to multidrug resistance, where the fungus becomes resistant to several different classes of fungicides. biomedpharmajournal.org

Metabolic Detoxification: Fungi can also detoxify fungicides through enzymatic modification. mpg.de Enzymes like cytochrome P450 monooxygenases (other than CYP51) and glutathione (B108866) S-transferases can alter the chemical structure of this compound, rendering it non-toxic. mpg.de This is a general defense mechanism that can protect the fungus from a wide range of xenobiotics. mpg.de

Target Site Alterations in CYP51

Monitoring and Epidemiology of Resistance in Agricultural Contexts

Effective management of this compound resistance relies on vigilant monitoring and understanding its spread within agricultural systems. anses.fr Epidemiological surveillance provides crucial data for adapting control strategies and preserving the efficacy of DMI fungicides. who.intmdpi.com

Methods for monitoring this compound resistance include:

Bioassays: Laboratory-based tests, or bioassays, are a fundamental tool for assessing the sensitivity of fungal populations to this compound. fungaleducation.org These assays involve exposing fungal isolates collected from the field to a series of fungicide concentrations to determine the effective concentration that inhibits growth by 50% (EC₅₀). A progressive increase in EC₅₀ values over time signals a shift towards reduced sensitivity in the pathogen population. curresweb.com

Molecular Techniques: The advent of molecular biology has provided rapid and precise tools for resistance monitoring. numberanalytics.com Polymerase chain reaction (PCR) and DNA sequencing can be used to detect specific mutations in the CYP51 gene known to confer resistance. fungaleducation.orgfrontiersin.org These methods allow for the early detection of resistant genotypes before they become widespread. fungaleducation.org

Field Performance Evaluation: Regular assessment of this compound's efficacy in field trials is essential. A noticeable decline in disease control under practical field conditions can be a strong indicator of the emergence and establishment of resistant fungal populations. researchgate.net

Epidemiological studies integrate data from these monitoring techniques with information on fungicide application patterns and cropping systems to model the dynamics of resistance evolution. who.int This comprehensive approach helps in formulating and deploying proactive resistance management strategies.

Research into Resistance Mitigation Strategies

To counteract the development of resistance and extend the effective life of this compound, research has focused on integrated disease management approaches that reduce the selection pressure for resistance.

A widely adopted and effective strategy is the use of fungicide mixtures. mdpi.comnih.gov This involves tank-mixing or using pre-formulated products that combine this compound with one or more fungicides having different modes of action. nih.gov The rationale is that a fungal isolate resistant to this compound will likely be susceptible to the partner fungicide, making it significantly more difficult for a single pathogen to survive the treatment. nih.gov

Key considerations for developing effective fungicide mixtures include:

Partner Fungicide's Mode of Action: The mixing partner should belong to a different Fungicide Resistance Action Committee (FRAC) group, indicating a distinct biochemical target. ufl.edu Common partners for DMI fungicides (FRAC Group 3) include quinone outside inhibitors (QoIs, FRAC Group 11), succinate (B1194679) dehydrogenase inhibitors (SDHIs, FRAC Group 7), and multi-site contact fungicides. ufl.edufrac.infoufl.edu

Efficacy and Synergy: The partner fungicide must be effective against the target pathogen. nih.gov In some cases, synergistic interactions can occur, where the combined fungicidal effect is greater than the sum of their individual effects. mdpi.com For example, a study on a co-delivery system of azoxystrobin (B1666510) and this compound showed enhanced efficacy against rice sheath blight. mdpi.comresearchgate.net

Table 2: Fungicide Classes Commonly Mixed with this compound

Fungicide ClassFRAC GroupMode of Action
Quinone outside Inhibitors (QoIs)11Inhibit mitochondrial respiration at Complex III. ufl.edu
Succinate Dehydrogenase Inhibitors (SDHIs)7Inhibit mitochondrial respiration at Complex II. frac.info
Multi-site Contact FungicidesMAffect multiple metabolic processes in the fungus. purdue.edu

Alternating or rotating fungicides with different modes of action is another critical component of resistance management. purdue.educroplife.org.au This strategy involves using this compound in a planned sequence with fungicides from different FRAC groups during a growing season or between seasons. frac.info This approach prevents the continuous selection pressure that would favor the build-up of this compound-resistant individuals in the fungal population. croplife.org.au

Effective rotational programs are designed based on:

FRAC Group Classification: Growers should rotate between different FRAC codes to ensure a true change in the mode of action. mwveguide.org

Disease Epidemiology: The timing of applications should coincide with periods of high disease risk. croplife.org.au

Local Conditions: The specific crop, target pathogen, and environmental factors will influence the optimal rotation schedule. mwveguide.org

By integrating the use of fungicide mixtures and rotational strategies, along with other cultural practices like using resistant crop varieties, growers can implement a more sustainable and durable approach to disease control, thereby helping to preserve the long-term effectiveness of important fungicides like this compound. researchandmarkets.commwveguide.orgresearchgate.net

Synthesis, Derivatization, and Formulation Research

Advanced Synthetic Methodologies for Diniconazole (B1670688) and Analogues

Stereoselective Synthesis of this compound Enantiomers

The fungicidal activity of this compound is primarily attributed to its (R)-enantiomer, which interacts more effectively with the target enzyme, cytochrome P-450 14α-demethylase (P-450/14DM). nih.gov This stereoselectivity drives research into synthetic methods that favor the production of the more potent (R)-isomer over the less active (S)-isomer. nih.gov

Asymmetric synthesis is a key strategy for producing enantiomerically enriched compounds. This can involve using chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. numberanalytics.com For triazole fungicides like this compound, methods often focus on the stereoselective reduction of a ketone precursor. researchgate.net Biocatalysis, which uses enzymes to perform chemical transformations, is another powerful tool for stereoselective synthesis. numberanalytics.comub.edu Enzymes like lipases, esterases, and epoxide hydrolases can resolve racemic mixtures by selectively reacting with one enantiomer, allowing the other to be isolated in high purity. numberanalytics.comresearchgate.net These biocatalytic reactions are valued for their high selectivity and operation under mild, environmentally friendly conditions. ub.edu

Synthesis ApproachMethodKey FeatureDesired Product
Asymmetric SynthesisUse of chiral catalysts or auxiliariesInduces stereoselectivity in the reaction(R)-Diniconazole
BiocatalysisEnzymatic resolution of a racemic mixtureHigh enantioselectivity of enzymes(R)-Diniconazole

Synthesis of Novel this compound-1,2,3-Triazole Compounds with Modified Activities

To broaden the spectrum of activity and overcome potential resistance, novel this compound derivatives are synthesized by introducing additional chemical moieties. A prominent strategy involves incorporating a 1,2,3-triazole ring into the this compound structure. google.com This is frequently accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peerj.combohrium.com This reaction is highly efficient and regioselective, enabling the reliable synthesis of 1,4-disubstituted 1,2,3-triazoles. bohrium.com

The general synthetic method involves preparing a this compound precursor that contains either an azide (B81097) or an alkyne group. This precursor is then reacted with a corresponding alkyne or azide, often bearing various substituents, in the presence of a copper(I) catalyst. google.compeerj.com A patent describes the synthesis of such compounds by reacting a this compound alkyne with substituted azides, or a this compound azide with various alkynes, using a copper sulfate (B86663) and sodium ascorbate (B8700270) catalyst system in a tert-butanol (B103910) and water solvent mixture. google.com The resulting hybrid molecules, which combine the structural features of both 1,2,4-triazole (B32235) (from this compound) and 1,2,3-triazole, are then tested for enhanced or modified biological activities. google.com

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how a molecule's structure correlates with its biological function. oncodesign-services.comnih.gov These studies involve systematically synthesizing a series of analogues where specific parts of the lead molecule are modified. oncodesign-services.com Each analogue is then tested to measure its biological activity, and the results are analyzed to identify which structural features are crucial for potency and selectivity. oncodesign-services.commdpi.com

For this compound and other triazole fungicides, SAR studies might involve modifying several key regions of the molecule. pssj2.jprsc.org These could include:

The Substituted Phenyl Ring: Altering the type and position of substituents (like the chlorine atoms in this compound) to probe electronic and steric effects.

The Linker: Modifying the alkenyl group connecting the phenyl ring and the chiral center.

The Chiral Center: Changing the group attached to the hydroxyl-bearing carbon (the tert-butyl group in this compound) to understand steric requirements at the active site.

The Triazole Ring: Replacing the 1,2,4-triazole with other heterocyclic rings to determine its importance for target binding. researchgate.net

The data gathered from these systematic modifications help in building predictive models and designing new, more effective fungicide candidates. mdpi.com

Development of Novel Delivery Systems

Encapsulation Technologies for Controlled Release (e.g., Metal-Organic Frameworks)

To enhance the efficiency and sustainability of fungicides like this compound, advanced delivery systems are being developed to provide controlled release of the active ingredient. mdpi.comnih.gov Metal-organic frameworks (MOFs) have emerged as highly promising carrier materials due to their exceptionally high surface area and tunable porosity. mdpi.comfrontiersin.org

Carrier MaterialActive Ingredient(s)Loading Content (this compound)Key Feature
NH2-Al-MIL-101 (MOF)This compound & Azoxystrobin (B1666510)29.72%Sustained and pH-responsive release

Sustainable Formulation Strategies

There is a significant trend in agriculture towards developing more sustainable formulations of pesticides to reduce environmental impact. embrapa.brcabidigitallibrary.org This involves creating systems that improve the efficiency of the active ingredient, allowing for lower application rates. cabidigitallibrary.org Nanoformulations, such as those involving microencapsulation or the use of nanoparticles as carriers, are a key area of this research. marketresearchintellect.comresearchgate.net These technologies can enhance the solubility and dispersion of poorly soluble compounds like this compound, protect the active ingredient from premature degradation, and provide controlled, targeted release. nih.govresearchgate.net

Strategies for creating sustainable formulations include:

Water-Based Formulations: Developing formulations like suspension concentrates (SC) or emulsifiable concentrates (EC) to replace those based on volatile organic solvents. herts.ac.ukherts.ac.uk

Biodegradable Carriers: Using natural polymers, such as lignin (B12514952) or chitosan, as carrier materials. embrapa.br These materials encapsulate the pesticide and then biodegrade in the environment.

Eco-Friendly Solvents: Exploring the use of natural deep eutectic solvents (NADESs) to enhance the solubility of lipophilic fungicides, which can improve efficacy and biocompatibility. acs.org

These innovative approaches aim to maximize the effectiveness of fungicides while minimizing their environmental footprint, contributing to more sustainable agricultural practices. embrapa.brcabidigitallibrary.org

Coordination Chemistry of this compound and its Biological Implications

This compound, a member of the triazole class of fungicides, possesses a molecular structure that makes it an effective ligand in coordination chemistry. The 1,2,4-triazole ring within this compound contains nitrogen atoms that can donate lone pairs of electrons to form coordinate covalent bonds with various metal ions. This ability to act as a ligand allows for the synthesis of novel metal-organic complexes with unique structural and biological properties. Research into the coordination chemistry of this compound has primarily focused on its interaction with transition metals, leading to the formation of complexes that can modulate the parent molecule's fungicidal activity.

The coordination of this compound with metal centers such as cobalt(II) and nickel(II) has been successfully demonstrated, resulting in the formation of crystalline solids. iucr.orgnih.gov In these complexes, the this compound molecule typically acts as a monodentate ligand, coordinating to the metal ion through one of the nitrogen atoms of the triazole ring. nih.govnih.gov The resulting coordination compounds often exhibit distinct geometries, which are influenced by the metal ion, the counter-ions present, and other coordinating molecules like water or chloride ions. nih.govnih.goviucr.org

Studies involving single-crystal X-ray diffraction have elucidated the precise three-dimensional structures of these complexes. For instance, several this compound complexes with cobalt(II) and nickel(II) have been shown to adopt a slightly distorted octahedral geometry. nih.govnih.gov In the compound dichloridotetrakis(this compound)cobalt(II), the Co(II) cation lies on an inversion center, with the equatorial positions occupied by four nitrogen atoms from four separate this compound ligands. The axial positions are filled by two chloride anions. nih.gov A similar isostructural compound has been reported for nickel(II), [NiCl₂ (C₁₅H₁₇Cl₂N₃O)₄], where the Ni(II) ion is also in a trans-octahedral environment. iucr.orgnih.gov

Another synthesized cobalt complex, Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂O, also features a six-coordinated octahedral Co(II) center. iucr.orgnih.gov In this case, the equatorial plane is similarly occupied by four nitrogen atoms from four this compound ligands, but the axial positions are occupied by two water molecules instead of chloride ions. iucr.org The structure is further stabilized by hydrogen bonds, forming a one-dimensional chain. iucr.orgnih.gov

The table below summarizes key structural parameters for some reported this compound-metal complexes.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[CoCl₂(C₁₅H₁₇Cl₂N₃O)₄]Co(II)Distorted OctahedralCo—N: 2.123(3), 2.147(3) Co—Cl: 2.5222(9) nih.gov
[NiCl₂(C₁₅H₁₇Cl₂N₃O)₄]Ni(II)Distorted OctahedralNi—N: 2.123(3), 2.147(3) Ni—Cl: 2.5222(9) iucr.orgnih.gov
Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂OCo(II)OctahedralNot specified in source iucr.orgnih.gov

The formation of these coordination complexes has significant biological implications, particularly concerning their antifungal activity. It is a known principle in medicinal chemistry that the complexation of organic drug molecules with metal ions can enhance their biological efficacy. tandfonline.com In the case of this compound, its metal complexes have been shown to exhibit altered, and in some cases, improved antifungal properties compared to the free this compound ligand. iucr.org

The biological activity of these complexes is often species-dependent. For example, the cobalt complex Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂O demonstrated enhanced inhibitory effects against the plant pathogenic fungi Botryosphaeria ribis and Botryosphaeria berengriana. iucr.org However, the same complex showed lower activity against Gibberella nicotiancola and Alternaria solani when compared to this compound alone. iucr.orgnih.gov This indicates a higher selectivity of the complex for certain fungi. iucr.org Similarly, the encapsulation of this compound into an aluminum-based metal-organic framework (MOF), a type of coordination polymer, resulted in a formulation with synergistic and enhanced fungicidal efficacy against Rhizoctonia solani. mdpi.com

The table below presents the 50% effective concentration (EC₅₀) values, which quantify the antifungal activity. A lower EC₅₀ value indicates higher potency.

CompoundFungusEC₅₀ (mg/L)Reference
This compoundBotryosphaeria ribis1.538 iucr.org
Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂OBotryosphaeria ribis1.397 iucr.org
This compoundGibberella nicotiancola0.143 iucr.org
Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂OGibberella nicotiancola0.4438 iucr.org
This compoundBotryosphaeria berengriana0.0075 iucr.org
Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂OBotryosphaeria berengriana0.0031 iucr.org
This compoundAlternaria solani0.298 iucr.org
Co(C₁₅H₁₇Cl₂N₃O)₄(H₂O)₂₂·2H₂OAlternaria solani0.4655 iucr.org
This compoundRhizoctonia solani0.099 mdpi.com
AZOX@Dini@NH₂-Al-MIL-101Rhizoctonia solani0.046 mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Residue and Metabolite Analysis

Chromatographic methods are the cornerstone of diniconazole (B1670688) analysis, offering high resolution and sensitivity for the detection of the parent compound and its metabolites. Various chromatographic techniques have been developed and optimized for this purpose.

Gas Chromatography (GC) with Electron Capture (ECD) and Mass Spectrometry (MS)

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. austinpublishinggroup.com When coupled with an Electron Capture Detector (ECD), GC provides high sensitivity for halogenated compounds, making it suitable for detecting the dichlorophenyl moiety in this compound. researchgate.netjst.go.jpscispace.com GC-ECD methods have been successfully applied to determine this compound residues in agricultural products such as tomatoes, green beans, grapes, and zucchini. jst.go.jpscispace.com For instance, a sensitive GC-ECD method was developed for determining this compound in tomatoes and green beans with a limit of determination of 0.001 ppm and recoveries greater than 90%. jst.go.jpscispace.com

For enhanced specificity and structural confirmation, GC is often coupled with a Mass Spectrometry (MS) detector. austinpublishinggroup.comresearchgate.net GC-MS provides detailed information about the molecular weight and fragmentation pattern of the analyte, allowing for unambiguous identification. austinpublishinggroup.comnih.gov However, this compound can exhibit a high degree of fragmentation in the electron impact ion source, which may result in a low abundance of the molecular ion, making quantification challenging without proper optimization. austinpublishinggroup.com

Table 1: GC-ECD Method Parameters for this compound Analysis

ParameterValueReference
Column DB-5% phenylmethylsiloxane capillary column (30 m x 0.32 mm x 0.25 µm) scispace.com
Oven Temperature 240°C scispace.com
Inlet Temperature 280°C scispace.com
Detector Temperature 300°C scispace.com
Carrier Gas Nitrogen scispace.com
Flow Rate 5 ml/min scispace.com
Retention Time 6.324 min scispace.com
Limit of Determination 0.001 ppm jst.go.jpscispace.com
Recovery >90% in tomatoes and green beans jst.go.jpscispace.com

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is another powerful tool for this compound analysis, particularly for less volatile metabolites and for samples that may degrade under the high temperatures of GC. semanticscholar.org HPLC systems are commonly equipped with an Ultraviolet (UV) detector for quantification, with the wavelength of 258 nm being effective for this compound. semanticscholar.org Reverse-phase columns, such as C18, are typically used for separation. semanticscholar.orgsielc.com HPLC-UV methods have been successfully used to determine this compound in various agricultural samples. semanticscholar.orgplos.org

Coupling HPLC with Mass Spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) significantly enhances the selectivity and sensitivity of the analysis. semanticscholar.orgnih.gov HPLC-MS/MS is particularly valuable for complex matrices, as it minimizes interferences and allows for very low detection limits. An LC-MS/MS method was developed for determining this compound in agricultural, livestock, and marine products with a limit of quantitation of 0.01 mg/kg and average recoveries ranging from 88.3% to 108%. nih.gov

Table 2: HPLC-UV Method Parameters for this compound Analysis

ParameterValueReference
Column Eclipse XDB-C18 semanticscholar.org
Mobile Phase Methanol-0.05% H3PO4 water (70:30, v/v) semanticscholar.org
Flow Rate 1.0 mL/min semanticscholar.org
Detection Wavelength 258 nm semanticscholar.org
Column Temperature 30°C semanticscholar.org
Injection Volume 20 µL semanticscholar.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

This compound is a chiral compound, existing as two enantiomers (R and S) which can exhibit different biological activities. chromatographytoday.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of this compound enantiomers. chromatographytoday.comscispace.comnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages such as higher diffusion coefficients and lower viscosity compared to liquid chromatography, which can lead to faster separations. chromatographytoday.comchromatographytoday.com

Chiral stationary phases (CSPs) are essential for the enantiomeric separation in SFC. chromatographytoday.com For this compound, amylose-based CSPs, such as ChromegaChiral™ CCA and CCS, have proven effective. chromatographytoday.comnih.gov The separation can be optimized by adjusting parameters like the co-solvent (e.g., isopropanol, methanol), backpressure, and column temperature. chromatographytoday.comnih.gov SFC coupled with tandem mass spectrometry (SFC-MS/MS) provides a highly sensitive and selective method for the enantioselective analysis of this compound residues in complex samples like fruits and tea. nih.govacs.orgebi.ac.ukresearchgate.net

Application of Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem Mass Spectrometry (MS/MS) is a crucial detection technique that significantly enhances the selectivity and sensitivity of both GC and HPLC methods for this compound analysis. austinpublishinggroup.comresearchgate.net In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), drastically reduces background noise and matrix interferences, allowing for accurate quantification at very low levels. austinpublishinggroup.com

LC-MS/MS methods have been developed for the simultaneous determination of multiple pesticide residues, including this compound, in various food and environmental samples. nih.govresearchgate.net These methods are highly valued for their robustness and ability to meet the stringent maximum residue limits (MRLs) set by regulatory bodies. semanticscholar.orgplos.org For instance, an LC-MS/MS method for this compound in various agricultural and animal products achieved a limit of quantitation of 0.01 mg/kg. nih.gov Similarly, SFC-MS/MS has been successfully applied for the enantioselective analysis of this compound in fruits, demonstrating its power in complex residue analysis. acs.orgnih.gov

Immunoassay-Based Detection Systems (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, cost-effective, and high-throughput screening method for detecting this compound residues. semanticscholar.orgplos.orgcsic.es These immunoassays are based on the specific binding of antibodies to the target analyte. Competitive ELISAs, both direct and indirect, are commonly developed for small molecules like this compound. plos.orgcapes.gov.br

Monoclonal or polyclonal antibodies are produced against a this compound-protein conjugate. plos.orgchrom-china.com The sensitivity and specificity of the ELISA depend on the quality of these antibodies. A monoclonal antibody-based indirect competitive ELISA for this compound demonstrated a high sensitivity with a half-maximal inhibitory concentration (IC50) of 0.0500 mg/L. plos.org The results from ELISA can correlate well with those from chromatographic methods like GC, making it a reliable tool for preliminary screening of a large number of samples. plos.org

Table 3: Performance of a Monoclonal Antibody-Based ELISA for this compound

ParameterValueReference
Assay Type Indirect Competitive ELISA plos.org
IC50 Value 0.0500 mg L−1 plos.org
Cross-reactivity < 1.82% plos.org
Correlation with GC (R²) 0.9879 plos.org

Innovative Sample Preparation and Extraction Methodologies (e.g., Sol-Gel Immunoaffinity Extraction, QuEChERS)

Effective sample preparation is critical for accurate and reliable analysis of this compound residues, as it involves extracting the analyte from the matrix and removing interfering components. Several innovative techniques have been developed to improve the efficiency and selectivity of this process.

Sol-Gel Immunoaffinity Extraction: This technique combines the high selectivity of immunoaffinity chromatography with the robustness of the sol-gel matrix. plos.orgchrom-china.com Antibodies specific to this compound are entrapped within a porous sol-gel material, which is then used to create an immunoaffinity column (IAC). plos.orgchrom-china.com This column can selectively capture and enrich this compound from complex sample extracts, such as those from fruits, vegetables, and soil. plos.org The retained this compound is then eluted and analyzed by HPLC or ELISA. plos.org This method has shown high recoveries (89.2% to 96.1%) and good reusability of the columns. plos.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. jst.go.jp It typically involves an initial extraction with acetonitrile (B52724) followed by a partitioning step with salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step using sorbents like primary secondary amine (PSA) and C18 is performed to remove interfering matrix components. The QuEChERS approach has been successfully applied for the extraction of this compound from various matrices prior to GC or LC analysis. shimadzu.com

Other extraction methods reported for this compound include liquid-liquid partitioning, solid-phase extraction (SPE) with various sorbents like Florisil and graphitized carbon, and single-drop microextraction (SDME). jst.go.jpplos.orgnih.govtandfonline.com The choice of the sample preparation method depends on the matrix complexity, the target analyte concentration, and the subsequent analytical technique.

Method Validation and Performance Characteristics in Complex Agricultural Matrices

The validation of analytical methods is a critical process to ensure the reliability, accuracy, and robustness of results, particularly for the determination of pesticide residues like this compound in complex agricultural and environmental samples. gmpinsiders.com International guidelines, such as SANTE, provide a framework for evaluating key performance characteristics, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gmpinsiders.commdpi.comgcms.czeuropa.eu The validation process confirms that an analytical procedure is fit for its intended purpose. mdpi.com

The analysis of this compound is frequently performed using advanced chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), which offer high sensitivity and selectivity. tsijournals.comhpst.cz Immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) also serve as effective screening tools. plos.org The performance of these methods is highly dependent on the sample matrix, which can range from fruits and vegetables to soil and water.

Method Performance in Complex Matrices

The validation of this compound detection methods involves assessing several key parameters. Accuracy is often evaluated through recovery studies, while precision is measured by the relative standard deviation (RSD). veeabb.com The limit of quantification (LOQ) is typically defined as the lowest validated spike level that meets the performance criteria for accuracy and precision. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the multi-residue analysis of pesticides, including this compound, in various food commodities. mdpi.com Validation studies have demonstrated its effectiveness across numerous agricultural products.

For instance, a method developed for 16 different agricultural, livestock, and marine products reported average recoveries for this compound between 88.3% and 108%, with relative standard deviations (RSDs) ranging from 0.5% to 5.1%. nih.gov The limit of quantitation (LOQ) for this method was established at 0.01 mg/kg. nih.gov In another study focusing on fruits and vegetables like apples, oranges, and tomatoes, a validated LC-MS/MS method set the LOQ at 0.010 mg/kg, satisfying SANTE/12682/2019 guidelines. mdpi.com

In a study on radishes, an LC-MS/MS method was validated with recovery rates for this compound ranging from 70.1% to 118.6%. nih.gov The method limit of quantification (MLOQ) was 0.01 mg/kg. nih.gov Similarly, for strawberries, a method was validated with this compound recoveries between 78.1% and 89.1% and an RSD below 13.0%. tandfonline.com The LOQ for strawberries was 0.01 mg/kg, with a limit of detection (LOD) of 0.003 mg/kg. tandfonline.com

The analysis of enantiomers of this compound in soil and earthworms using LC-MS/MS showed recoveries between 81.2% and 100.2% with RSDs below 14%. researchgate.net The LODs for the enantiomers were very low, ranging from 0.001 to 0.003 mg/kg. researchgate.net

Interactive Table: Performance of LC-MS/MS Methods for this compound Detection

Matrix Spiking Level (mg/kg) Mean Recovery (%) Precision (RSD %) LOQ (mg/kg) LOD (mg/kg) Reference
Various Agricultural Products 0.01 88.3 - 108 0.5 - 5.1 0.01 - nih.gov
Radish 0.01, 0.1, and highest residue level 70.1 - 118.6 < 20 0.01 0.005 (mg/L) nih.gov
Strawberries 0.01, 0.05 78.1 - 89.1 4.1 - 13.0 0.01 0.003 tandfonline.com
Grapes - 100 - 0.01 (µg/kg) 0.01 (µg/kg) bu.edu.eg
Soil & Earthworms 0.01, 0.1, 1.0 81.2 - 100.2 < 14 - 0.001 - 0.003 researchgate.net

Gas Chromatography (GC) Based Methods

Gas chromatography, often coupled with an electron-capture detector (GC-ECD) or tandem mass spectrometry (GC-MS/MS), is another robust technique for this compound analysis. tsijournals.comresearchgate.net

A study using GC-ECD for this compound in tomatoes and green beans reported recoveries greater than 90% for both matrices, with a limit of determination of 0.001 ppm. researchgate.net In another study analyzing broad bean pods, peels, seeds, and soil, recoveries ranged from 80.5% to 114%, with an LOD of 0.002 mg/kg. ekb.eg

A dispersive magnetic solid-phase extraction method combined with GC-flame ionization detection (FID) was developed for this compound in river water, soil, and grape samples. nih.gov This method showed good linearity in the range of 2–1000 ng/mL, with an LOD of 0.6-1.5 ng/mL and RSDs below 6.5%. Recoveries were excellent, ranging from 90.5% to 106%. nih.gov

Interactive Table: Performance of GC-Based Methods for this compound Detection

Method Matrix Mean Recovery (%) Precision (RSD %) LOQ/LOD Linearity (ng/mL) Reference
GC-ECD Tomatoes, Green Beans > 90 - LOD: 0.001 ppm - researchgate.net
GC-ECD Broad Bean Pods, Soil 80.5 - 114 - LOD: 0.002 mg/kg - ekb.eg
GC-FID River Water, Soil, Grapes 90.5 - 106 < 6.5 LOD: 0.6-1.5 ng/mL 2 - 1000 nih.gov

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) offer a rapid and cost-effective alternative for screening large numbers of samples. plos.org A developed ELISA for this compound demonstrated good linearity in the range of 0.001 to 1.000 mg/L. plos.org The method had a 50% inhibitory concentration (IC₅₀) of 0.050 mg/L and an LOD of 5.47 µg/L. plos.org The results from the ELISA showed a strong correlation with GC analysis (R² = 0.9879). plos.orgsemanticscholar.org

To enhance sensitivity and reduce matrix interference, immunoaffinity chromatography (IAC) is often used as a cleanup step before ELISA or HPLC analysis. plos.org Recoveries from complex samples like soil, apple, pear, grape, and tomato using IAC cleanup ranged from 89.2% to 96.1%, with RSDs between 0.770% and 6.11% for ELISA analysis. plos.org

Matrix Effects

Matrix effects are a significant challenge in analytical chemistry, especially for LC-ESI-MS/MS, where co-extracted compounds from the sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. nih.govrestek.com

In the analysis of this compound in matcha (a powdered green tea), severe MS signal enhancement (102%) was observed, highlighting the necessity of using mitigation strategies. nih.gov The complexity of the matrix, which contains components like chlorophyll, polyphenols, and caffeine, contributes to these effects. tandfonline.comnih.gov

Common strategies to overcome matrix effects include extensive sample cleanup, dilution of the sample extract, or the use of matrix-matched calibration standards. plos.orgnih.govrestek.com For example, in the ELISA analysis of tomato and pear, a 10-fold dilution of the sample was sufficient to reduce matrix effects to acceptable levels, with recoveries ranging from 79.2% to 111%. plos.orgsemanticscholar.org However, excessive dilution can lead to concentrations falling below the method's detection limit. plos.org Therefore, a balance must be struck, often necessitating advanced cleanup techniques like immunoaffinity chromatography to remove interfering components without significant sample dilution. plos.org

Q & A

Q. What validated analytical methods are recommended for detecting Diniconazole residues in agricultural samples, and how do they compare in sensitivity?

  • Methodological Answer : The sol-gel immunoaffinity chromatography (IAC) coupled with HPLC or ELISA is a robust approach for this compound detection. The IAC-HPLC method eliminates matrix interference in agricultural samples (e.g., pears, tomatoes) with recoveries >80% and precision (RSD <15%). ELISA offers higher sensitivity (IC50 = 0.050 mg/L) and specificity (cross-reactivity <1.82%) compared to polyclonal antibody-based assays . For residue quantification, LC/MS is also effective, achieving 77.7% reduction efficiency in controlled studies .

Q. How can researchers determine the pre-harvest interval (PHI) for this compound application to comply with maximum residue limits (MRLs)?

  • Methodological Answer : Conduct field trials with timed sampling post-application. For example, in sweet peppers, residues decreased from 0.11 mg/kg (initial) to 0.01 mg/kg after 21 days, following first-order kinetics. The PHI should align with the EU MRL (0.05 mg/kg), which requires a 10-day interval for safe consumption. Use regression models to extrapolate degradation rates and validate against regulatory thresholds .

Q. What are the key parameters for designing residue dissipation studies of this compound in soil and crops?

  • Methodological Answer : Include (1) sampling intervals (e.g., 1 hour, 3–21 days post-application), (2) matrix-specific extraction protocols (e.g., QuEChERS for soil), and (3) validation against MRLs. Studies on pears showed 72.73% residue loss in 21 days, emphasizing the need for season-long trials to account for environmental variables like rainfall and microbial activity .

Advanced Research Questions

Q. How can chiral separation of this compound enantiomers be optimized using supercritical fluid chromatography (SFC)?

  • Methodological Answer : Test cellulose-based columns (e.g., ChromegaChiral™ CCS) with co-solvents like isopropanol (IPA) or methanol. At 15% IPA, baseline resolution (Rs = 5.44) is achieved in <4.5 minutes, outperforming amylose-based columns (Rs = 1.23 in 12.5 minutes). Fluorinated phases reduce co-solvent requirements, improving efficiency .

Q. What experimental designs resolve contradictions in this compound’s effects on plant growth parameters (e.g., stem elongation vs. root development)?

  • Methodological Answer : Use factorial designs comparing application methods (foliar vs. sub-irrigation) and concentrations (1–30 mg/L). Sub-irrigation at 30 mg/L reduced tomato stem height by 47% (vs. 27% for foliar) while increasing root diameter by 35%. Employ ANOVA and Duncan’s test to assess significance (p <0.05) and control for ephemeral hormone effects .

Q. How can researchers address discrepancies in reported degradation rates of this compound across agricultural matrices?

  • Methodological Answer : Standardize extraction protocols (e.g., IAC cleanup for HPLC) to reduce matrix interference. Validate findings through inter-laboratory studies and meta-analysis of peer-reviewed data. For instance, tomato residue studies showed variable half-lives (3–7 days), necessitating climate-controlled replication .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response effects in plant growth studies?

  • Methodological Answer : Apply generalized linear models (GLM) to evaluate interactions between application methods, concentrations, and growth parameters (e.g., plant height, leaf area). Use tools like SPSS for between-subject effects and post-hoc tests (e.g., Tukey’s HSD) to isolate treatment impacts .

Methodological Guidance Tables

Q. Table 1: Comparison of this compound Detection Methods

MethodSensitivity (IC50)Specificity (Cross-Reactivity)Recovery (%)Reference
ELISA0.050 mg/L<1.82%85–110
IAC-HPLC0.10 mg/LMatrix-dependent>80
LC/MS0.01 mg/LN/A77.7% reduction

Q. Table 2: this compound Application Effects on Tomato Seedlings

Application MethodConcentration (mg/L)Stem Reduction (%)Root Diameter Increase (%)
Foliar Spray30275
Sub-irrigation304735
Data sourced from controlled greenhouse trials (ANOVA, p <0.05)

Key Considerations for Researchers

  • Experimental Replication : Account for environmental variability by conducting multi-season trials .
  • Regulatory Alignment : Validate PHIs against region-specific MRLs (e.g., EU vs. EPA standards) .
  • Advanced Analytics : Prioritize SFC for enantiomer separation to study stereospecific bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.